n-Hexyllithium

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

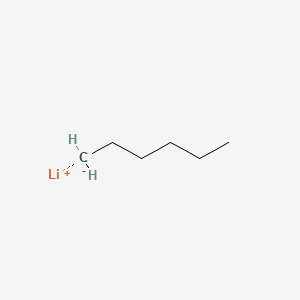

Structure

2D Structure

特性

IUPAC Name |

lithium;hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h1,3-6H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETVQRFGPOGIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074899 | |

| Record name | Lithium, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21369-64-2 | |

| Record name | Lithium, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021369642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HEXYLLITHIUM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a Reagent: An In-depth Technical Guide to the Early Synthesis and Characterization of n-Alkyllithium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational era of organometallic chemistry, focusing on the initial synthesis and characterization of n-alkyllithium compounds. These reagents, now cornerstones of modern organic synthesis, were once novel and challenging molecules to prepare and understand. This document provides a detailed look at the pioneering experimental protocols, quantitative data from early studies, and the logical evolution of synthetic methodologies.

Early Synthetic Methodologies: From Transmetalation to Direct Synthesis

The journey to readily available n-alkyllithium reagents was marked by significant advancements in synthetic techniques, moving from hazardous and inefficient methods to more direct and scalable approaches.

The Schlenk Era: Transmetalation from Organomercury Compounds (1917)

The first synthesis of organolithium compounds was reported by Wilhelm Schlenk in 1917.[1][2][3] This method involved the transmetalation of organomercury compounds with lithium metal. While groundbreaking, the high toxicity of the mercury precursors made this route impractical for widespread use.[1][3]

Experimental Protocol: Synthesis of Ethyllithium (Schlenk, 1917) [1]

-

Reaction: Diethylmercury is reacted with two equivalents of lithium metal in an inert solvent like petroleum ether.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, a solution of diethylmercury in petroleum ether is prepared.

-

Lithium metal, cut into small pieces, is added to the solution.

-

The mixture is stirred at room temperature. The progress of the reaction is observed by the consumption of the lithium metal and the formation of a precipitate (lithium amalgam).

-

Upon completion, the solution of ethyllithium is separated from the solid byproducts by filtration under inert conditions.

-

-

Observations: Ethyllithium was found to be soluble in petroleum ether, allowing for its separation from the insoluble byproducts.[1] Methyllithium and phenyllithium, however, were insoluble, complicating their purification.[1]

dot

Caption: Schlenk's 1917 synthesis of ethyllithium via transmetalation.

The Ziegler Method: Direct Synthesis from Alkyl Halides (1930s)

A major breakthrough came in the 1930s with the work of Karl Ziegler, who developed a more practical method for the direct synthesis of alkyllithium compounds from alkyl halides and lithium metal.[4] This approach avoided the use of toxic organomercury compounds and laid the groundwork for the large-scale production of organolithium reagents.

Experimental Protocol: General Ziegler Synthesis of n-Alkyllithiums [4]

-

Reaction: An alkyl halide (chloride or bromide) is reacted with two equivalents of lithium metal in a hydrocarbon solvent.

-

Procedure:

-

Lithium metal, often containing 1-3% sodium to increase reactivity, is finely dispersed in a dry, inert hydrocarbon solvent such as benzene or cyclohexane in a reaction vessel equipped with a stirrer and a reflux condenser.[5][6]

-

The alkyl halide is added dropwise to the lithium dispersion while maintaining the reaction temperature. The reaction is exothermic and may require cooling.

-

After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete conversion.

-

The resulting solution of the n-alkyllithium is then separated from the precipitated lithium halide and any unreacted lithium by filtration or decantation under an inert atmosphere.

-

dot

Caption: The Ziegler method for the direct synthesis of n-alkyllithium compounds.

Gilman's Contributions: Optimization and Analysis

Henry Gilman and his research group made extensive contributions to the field of organolithium chemistry, including optimizing the synthesis of various alkyllithiums and developing reliable analytical methods for their characterization.[7]

Experimental Protocol: Preparation of n-Butyllithium (Gilman)

-

Reagents:

-

Lithium metal (containing 1-3% sodium): 18 g (2.57 mol)

-

n-Butyl bromide: 172.7 g (1.1 mol)

-

Dry diethyl ether: 800 mL

-

-

Procedure:

-

Lithium metal is flattened and cut into small chips and placed in a flask containing dry diethyl ether.

-

The flask is cooled to -25°C and purged with an inert gas (nitrogen or argon).

-

A small portion of n-butyl bromide (10 g) is added to initiate the reaction, indicated by the appearance of turbidity and a temperature increase.

-

The remaining n-butyl bromide is added dropwise over one hour, maintaining the temperature between -15 and -20°C.

-

After the addition, the mixture is stirred for an additional hour at -15°C and then allowed to warm to 0°C.

-

The resulting solution is transferred to a storage flask under an inert atmosphere. The final volume is adjusted to 1 liter with diethyl ether.

-

-

Yield: Typically close to 90% for a 1 M solution.

Early Characterization of n-Alkyllithium Compounds

The characterization of these highly reactive species in the early days was challenging due to the lack of modern spectroscopic techniques. The focus was primarily on determining their concentration in solution and observing their physical properties and reactivity.

Quantitative Analysis: The Gilman Double Titration

A significant challenge in the early work with n-alkyllithium reagents was accurately determining their concentration. Henry Gilman developed a reliable double titration method for this purpose.[8][9][10]

Experimental Protocol: Gilman Double Titration [8][9]

-

Principle: This method distinguishes between the active alkyllithium (RLi) and basic impurities like lithium alkoxides (ROLi), which can form from reaction with oxygen.

-

Procedure:

-

Total Base Titration: An aliquot of the alkyllithium solution is quenched with water. The resulting lithium hydroxide is then titrated with a standardized acid (e.g., HCl) using an indicator like phenolphthalein. This gives the total base concentration (RLi + ROLi).

-

Alkoxide Titration: A second, identical aliquot is reacted with an excess of a suitable organic halide, such as 1,2-dibromoethane or benzyl chloride. The alkyllithium reacts with the halide, while the alkoxide does not. After this reaction, water is added, and the solution is titrated with the standardized acid. This titration determines the concentration of the lithium alkoxide alone.

-

Calculation: The concentration of the active alkyllithium is determined by subtracting the result of the second titration from the first.

-

dot

Caption: Workflow of the Gilman double titration method for alkyllithium analysis.

Physical Properties and Aggregation

Early researchers noted the unique physical properties of n-alkyllithium compounds, which hinted at their complex nature in solution.

| Compound | Physical State | Melting Point (°C) | Solubility | Aggregation State (in Hydrocarbons) |

| Methyllithium | Solid | - | Insoluble in hydrocarbons | Tetrameric/Hexameric |

| Ethyllithium | Solid | 95 | Soluble in petroleum ether | Hexameric |

| n-Butyllithium | Liquid | -76 | Miscible with hydrocarbons | Hexameric |

| tert-Butyllithium | Solid | - | Soluble in hydrocarbons | Tetrameric |

Data compiled from various sources.[1][4][5][11]

The solubility of these compounds in nonpolar solvents was a key observation, suggesting a degree of covalent character in the carbon-lithium bond, contrary to what might be expected from simple electronegativity differences.[4] It was later understood through further studies, including cryoscopy and eventually NMR spectroscopy, that alkyllithiums exist as aggregates in solution, such as tetramers and hexamers.[11][12][13] This aggregation significantly influences their reactivity.

Conclusion

The early work on the synthesis and characterization of n-alkyllithium compounds by pioneers like Schlenk, Ziegler, and Gilman transformed them from chemical curiosities into indispensable tools for organic synthesis. Their development of robust synthetic protocols and analytical methods paved the way for the widespread use of these powerful reagents in both academic research and industrial applications, including the synthesis of pharmaceuticals and polymers. This guide provides a glimpse into the foundational experiments that launched the field of organolithium chemistry.

References

- 1. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schlenk's Legacy—Methyllithium Put under Close Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. sites.wp.odu.edu [sites.wp.odu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. scispace.com [scispace.com]

- 11. studylib.net [studylib.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Aggregation and Solution Structure of n-Hexyllithium

For Researchers, Scientists, and Drug Development Professionals

Core Summary

n-Hexyllithium (n-HexLi), a commercially significant organolithium reagent, exhibits complex solution behavior, primarily existing as aggregates. This guide provides a comprehensive overview of the structural chemistry of this compound in solution, focusing on its aggregation states and the methodologies used for their characterization. Understanding the nature of these aggregates is paramount for controlling reactivity and optimizing reaction outcomes in synthetic chemistry and drug development, as the aggregation state directly influences the nucleophilicity and basicity of the reagent. In non-coordinating hydrocarbon solvents, this compound predominantly forms hexameric structures. The introduction of coordinating solvents, such as ethers, leads to a deaggregation cascade, forming lower-order aggregates like tetramers and dimers, which are often more reactive. This equilibrium is dynamic and sensitive to solvent, concentration, and temperature.

Data Presentation: Aggregation and Spectroscopic Properties

The solution structure of this compound has been primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy and cryoscopy. Below is a summary of key quantitative data.

Table 1: Aggregation State of this compound in Various Solvents

| Solvent | Predominant Aggregation State | Comments |

| Hydrocarbon (e.g., Hexane, Cyclopentane) | Hexamer | At low temperatures, an equilibrium with higher aggregates (octamers, nonamers) can be observed. |

| Diethyl Ether (Et₂O) | Tetramer | The coordinating solvent breaks down the hexameric structure. |

| Tetrahydrofuran (THF) | Dimer ⇌ Tetramer | An equilibrium exists between the dimeric and tetrameric species, with the dimer being favored at lower concentrations and in the presence of excess THF. |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound in Cyclopentane

Low-temperature ¹³C NMR studies of this compound in cyclopentane have revealed the presence of multiple aggregate species in equilibrium. The following table presents assigned chemical shifts for the hexameric form.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (α-carbon) | ~13.5 |

| C2 | ~36.5 |

| C3 | ~29.5 |

| C4 | ~22.5 |

| C5 | ~32.0 |

| C6 | ~14.0 |

Note: Chemical shifts can vary with temperature, concentration, and the specific hydrocarbon solvent used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for studying the structure and dynamics of organolithium aggregates in solution. Due to the air and moisture sensitivity of this compound, sample preparation must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.

Protocol for Preparing an Air-Sensitive NMR Sample of this compound:

-

Glassware Preparation: A J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., a rubber septum secured with parafilm) is required. All glassware, including syringes and cannulas, must be rigorously dried in an oven (typically at >120 °C) overnight and allowed to cool under a stream of dry, inert gas (argon or nitrogen).

-

Solvent Preparation: Deuterated solvents (e.g., cyclohexane-d₁₂, benzene-d₆, THF-d₈) must be dried and degassed. This is typically achieved by storing the solvent over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone ketyl) and subjecting it to several freeze-pump-thaw cycles.

-

Sample Preparation in a Glovebox:

-

Inside an argon- or nitrogen-filled glovebox, transfer the desired amount of deuterated solvent into a small vial.

-

Add the appropriate volume of the this compound solution to the vial to achieve the desired concentration (typically in the range of 0.1-0.5 M).

-

If an internal standard is required, a non-reactive, soluble compound with a known chemical shift (e.g., tetramethylsilane, TMS, for non-reactive systems) can be added.

-

Gently mix the solution and transfer it to the NMR tube using a clean pipette.

-

Securely seal the NMR tube before removing it from the glovebox.

-

-

Sample Preparation using a Schlenk Line:

-

Attach the dry, empty NMR tube to the Schlenk line via an adapter and evacuate and backfill with inert gas at least three times.

-

Under a positive pressure of inert gas, add the dried, degassed deuterated solvent to the NMR tube using a gas-tight syringe.

-

Using a separate gas-tight syringe, carefully draw the desired volume of the this compound solution from its storage container and quickly inject it into the NMR tube.

-

Seal the NMR tube under a positive flow of inert gas.

-

-

NMR Acquisition:

-

Acquire spectra at low temperatures (e.g., below -20 °C) to slow down inter-aggregate exchange, which allows for the resolution of signals from individual aggregate species.

-

For ¹³C NMR, isotopic enrichment with ¹³C at the α-carbon can be beneficial. For lithium NMR, using ⁶Li-enriched this compound can provide sharper signals due to its smaller quadrupole moment compared to ⁷Li.

-

Cryoscopic Determination of Aggregation Number

Cryoscopy is a classical method for determining the molecular weight of a solute by measuring the freezing point depression of a solvent. For organolithium compounds, this technique provides the average degree of aggregation in solution.

Protocol for Cryoscopic Measurement:

-

Apparatus Setup: A cryoscopy apparatus typically consists of a freezing tube with a side arm, a stirrer, and a precision thermometer (e.g., a Beckmann thermometer). The entire setup must be rigorously dried and assembled under an inert atmosphere.

-

Solvent Preparation: A known mass of a suitable solvent with a well-defined cryoscopic constant (e.g., benzene, cyclohexane) is introduced into the freezing tube. The solvent must be of high purity and thoroughly dried.

-

Freezing Point of Pure Solvent: The freezing point of the pure solvent is determined by cooling the apparatus in a suitable bath and recording the temperature at which the solid and liquid phases are in equilibrium. This measurement should be repeated several times to ensure accuracy.

-

Addition of this compound: A known mass of this compound is added to the solvent under an inert atmosphere. The solution is stirred until the solute is completely dissolved.

-

Freezing Point of the Solution: The freezing point of the solution is determined in the same manner as for the pure solvent.

-

Calculation of Molecular Weight and Aggregation Number:

-

The freezing point depression (ΔTf) is the difference between the freezing points of the pure solvent and the solution.

-

The apparent molecular weight (M) of the this compound aggregate is calculated using the formula: M = (Kf * w_solute) / (ΔTf * w_solvent), where Kf is the cryoscopic constant of the solvent, w_solute is the mass of this compound, and w_solvent is the mass of the solvent.

-

The degree of aggregation (n) is then calculated by dividing the apparent molecular weight by the monomeric molecular weight of this compound (92.11 g/mol ).

-

Mandatory Visualizations

Caption: Aggregation equilibrium of this compound in different solvent types.

Caption: Experimental workflow for NMR analysis of this compound.

historical perspective on n-Hexyllithium development

An In-Depth Technical Guide on the Historical Development of n-Hexyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HxLi) is an essential organometallic reagent that has carved a significant niche in both industrial and academic chemistry. Its development is rooted in the pioneering work on organoalkali-metal compounds in the early 20th century. While chemically similar to the more widely known n-butyllithium (n-BuLi), this compound offers distinct advantages in safety and handling, particularly for large-scale applications. This technical guide provides a historical perspective on the development of this compound, from its first documented synthesis to modern industrial production methods. It includes detailed experimental protocols from seminal publications, comparative data on its properties, and visualizations of its core chemical processes, offering a comprehensive resource for professionals in chemistry and drug development.

Early Development of Organolithium Chemistry

The journey of this compound begins with the broader exploration of organolithium reagents. Studies in this field were initiated in the 1930s by chemical pioneers such as Karl Ziegler, Georg Wittig, and Henry Gilman.[1] In 1930, Ziegler and Colonius published a landmark paper describing a convenient and direct synthesis of simple lithium alkyls from metallic lithium and halogenated hydrocarbons.[2][3] This method was a significant improvement over previous techniques and made organolithium compounds far more accessible for research and synthesis.[3] These new reagents were found to be more reactive than their Grignard (magnesium) counterparts, often providing higher yields in reactions like metalation, which led to their gradual replacement of Grignard reagents in many common applications.[1]

First Documented Synthesis of this compound

While Ziegler's work laid the general foundation, the first specific, documented laboratory synthesis of this compound was published in 1932 by Henry Gilman, E. A. Zoellner, and W. M. Selby in the Journal of the American Chemical Society.[1][4][5] Their paper, titled "An Improved Procedure for the Preparation of Organolithium Compounds," provided a clear and reproducible method for synthesizing various alkyllithiums, including the n-hexyl derivative.

Detailed Experimental Protocol (Gilman, 1932)

The following protocol is adapted from the procedure described by Gilman, Zoellner, and a Selby for the synthesis of this compound from n-hexyl chloride.

Objective: To synthesize this compound via the reaction of n-hexyl chloride with lithium metal in a petroleum ether solvent.

Materials:

-

n-Hexyl chloride (0.25 mole, 30.1 g)

-

Lithium metal, cut into small pieces (0.5 gram atom, 3.5 g)

-

Petroleum ether (low-boiling)

-

Anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are essential.

Procedure:

-

A reaction flask is charged with the lithium metal pieces and petroleum ether.

-

The n-hexyl chloride is added to the flask. The original paper does not specify dropwise addition, but this is standard practice to control the exothermic reaction.

-

The reaction mixture is stirred or shaken. Gilman et al. reported a reaction time of 21 hours.

-

During the reaction, the formation of the organolithium compound and lithium chloride byproduct is observed.

-

After the reaction period, the mixture is allowed to settle.

-

An aliquot of the supernatant containing the soluble this compound is carefully removed for analysis.

-

The concentration and yield are determined by titration methods, such as the Gilman double titration.[6]

Results:

-

Gilman and his co-workers reported a yield of 60.3% for this compound using this method.[5]

Evolution of Synthesis: Modern Industrial Production

Modern industrial synthesis of this compound has evolved to maximize yield, purity, and safety. The process still relies on the reaction between an n-hexyl halide and lithium metal but incorporates several refinements. A key improvement is the use of a lithium dispersion (lithium sand) in an inert, high-boiling solvent like mineral oil to create a high surface area for the reaction.[7] Catalysts may also be employed to reduce side reactions, such as the Wurtz coupling.[7][8]

Typical Industrial Synthesis Workflow

Caption: Workflow for modern industrial production of this compound.

Properties and Comparative Analysis

This compound's rise in industrial settings is primarily due to its favorable safety and handling profile compared to n-butyllithium.[9] While their chemical reactivity and basicity are very similar, the physical properties of their byproducts and the reagents themselves are critically different.[6][10]

Table 1: Physical and Safety Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₁₃Li | [10] |

| Molar Mass | 92.11 g·mol⁻¹ | [10] |

| Appearance | Colorless to pale yellow/orange solution in hexanes | [10] |

| Density (33% soln.) | ~0.712 g/mL at 25 °C | |

| pKa (of conjugate acid, n-hexane) | ~51 | [6] |

| Pyrophoricity | Non-pyrophoric in hexane solutions (even up to 85 wt%) | [7][11] |

| Deprotonation Byproduct | n-Hexane (liquid, BP: 69 °C) | [9][11] |

| Solubility | Soluble in hydrocarbons, ether, and THF |[10] |

Table 2: Comparative Thermal Stability of Alkyllithiums

| Alkyllithium | Relative Thermal Stability | Decomposition Rate / Half-Life | Source(s) |

|---|---|---|---|

| s-Butyllithium | Least Stable | t1/2 in THF at -20 °C: 78 min | [9][12] |

| n-Butyllithium | Moderately Stable | t1/2 in THF at +20 °C: 107 min | [9][12] |

| This compound | Moderately Stable (≈ n-BuLi) | Avg. decomposition at 20 °C: <0.002 wt%/day | [9] |

| t-Butyllithium | Most Stable | t1/2 in THF at -40 °C: 338 min |[9][12] |

The key advantages of this compound are its non-pyrophoric nature and the fact that its deprotonation byproduct is liquid n-hexane.[7][9] This contrasts sharply with n-BuLi, which is pyrophoric and produces gaseous butane, increasing fire risk and requiring more complex engineering controls for off-gassing on an industrial scale.[11]

Key Applications in Synthesis and Polymerization

Like other alkyllithiums, this compound is a powerful tool in organic synthesis, primarily used as a strong base for deprotonation and as an initiator for anionic polymerization.

Anionic Polymerization

Anionic polymerization, particularly of dienes and styrenes, is a major industrial application of alkyllithium reagents. The process is a form of living polymerization, which allows for precise control over molecular weight and polymer architecture.[2] The initiation step involves a carbolithiation reaction, where the carbon-lithium bond adds across the monomer's double bond.[1]

Caption: Initiation and propagation steps in anionic polymerization.

Conclusion

The development of this compound from a laboratory curiosity in the 1930s to a valuable industrial reagent showcases a classic story of chemical innovation. Building on the foundational discoveries of Ziegler and Gilman, chemists have refined its synthesis and identified applications where its unique safety profile provides a tangible advantage over more common reagents like n-butyllithium. For researchers and drug development professionals, understanding this historical context and the specific properties of this compound allows for more informed and safer design of synthetic routes, particularly as processes move from laboratory to pilot and production scales.

References

- 1. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Karl Ziegler – Wikipedia [de.wikipedia.org]

- 3. kofo.mpg.de [kofo.mpg.de]

- 4. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. sites.wp.odu.edu [sites.wp.odu.edu]

- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hexyllithium - Wikipedia [en.wikipedia.org]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. ospt.osi.lv [ospt.osi.lv]

Spectroscopic Properties of n-Hexyllithium in Hexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexyllithium (C₆H₁₃Li) is a straight-chain alkyllithium reagent that serves as a strong base and a potent nucleophile in a variety of organic syntheses.[1] Commercially available as a solution in hexane, its physical and chemical properties are markedly influenced by its aggregation state in solution.[1] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound in hexane, offering insights into its structure, aggregation, and behavior in a non-coordinating solvent environment. Due to the limited availability of a complete spectroscopic dataset for this compound, this guide also incorporates data from its close structural analog, n-butyllithium, to provide a more complete picture. The similarities in their chemical properties make n-butyllithium a reasonable proxy for understanding the spectroscopic behavior of this compound.[1]

Aggregation of this compound in Hexane

Like other alkyllithiums in hydrocarbon solvents, this compound exists as aggregates. The degree of aggregation is dependent on factors such as concentration and temperature. In non-coordinating solvents like hexane and cyclopentane, this compound predominantly forms hexameric structures, with evidence of other aggregates such as octamers and nonamers, particularly at low temperatures.[2] This aggregation is a critical factor influencing its reactivity and spectroscopic characteristics. The C-Li bond in these aggregates is highly polarized, leading to complex structural arrangements.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound in hexane. Where specific data for this compound is unavailable, data for n-butyllithium in hexane is provided as a close approximation and is duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of organolithium aggregates in solution. Low-temperature NMR studies are particularly crucial for resolving individual aggregate species.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in hexane is characterized by broad, upfield-shifted signals for the protons on the carbon adjacent to lithium (α-protons). This upfield shift is a direct consequence of the shielding effect of the electropositive lithium atom. The signals for the other protons in the hexyl chain appear at more conventional chemical shifts.

Table 1: Approximate ¹H NMR Chemical Shifts for n-Alkyllithiums in Hexane

| Assignment | Approximate Chemical Shift (δ, ppm) |

| α-CH₂-Li | -1.0 to -0.5 |

| β-CH₂ | 1.0 - 1.3 |

| γ, δ, ε-CH₂ | 1.2 - 1.5 |

| ω-CH₃ | 0.8 - 1.0 |

Note: These are approximate values based on data for n-butyllithium and general trends for alkyllithiums. The exact chemical shifts can vary with concentration and temperature due to changes in aggregation state.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides more detailed information about the carbon skeleton and the C-Li bond. The α-carbon signal is significantly shifted upfield and often shows coupling to ⁶Li or ⁷Li. Low-temperature ¹³C NMR studies of ⁶Li-enriched this compound in cyclopentane have revealed the presence of multiple aggregate species.[2]

Table 2: Low-Temperature ¹³C NMR Chemical Shifts for ⁶Li-Enriched this compound in Cyclopentane at -70 °C[2]

| Aggregate | C1 (α) (ppm) |

| Species 1 | 15.0 |

| Species 2 | 14.5 |

| Species 3 | 13.9 |

Note: The original publication does not definitively assign these species to specific aggregate sizes (e.g., hexamer, octamer), but the presence of multiple peaks clearly indicates a mixture of aggregates at low temperature.

⁷Li and ⁶Li NMR Spectroscopy

⁷Li and ⁶Li NMR are invaluable for directly probing the lithium environment in organolithium aggregates. The chemical shifts are sensitive to the coordination and aggregation state of the lithium atoms. Low-temperature ⁶Li NMR of ⁶Li-enriched this compound in cyclopentane shows multiple resonances, confirming the existence of different aggregate structures in equilibrium.[2]

Table 3: Low-Temperature ⁶Li NMR Chemical Shifts for ⁶Li-Enriched this compound in Cyclopentane at -80 °C[2]

| Aggregate | Chemical Shift (δ, ppm) |

| Species 1 | 1.80 |

| Species 2 | 1.72 |

| Species 3 | 1.65 |

Note: Similar to the ¹³C data, the specific aggregate structures corresponding to these signals were not definitively assigned in the original study.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the this compound molecule, particularly the C-Li bond. The C-Li stretching frequency is typically observed in the far-infrared region and is sensitive to the aggregation state.

Due to the scarcity of published IR and Raman spectra for this compound in hexane, data for n-butyllithium is presented as a representative example.

Table 4: Representative IR and Raman Data for Alkyllithiums in Hydrocarbon Solvents

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| IR | ~500 - 600 | ν(C-Li) |

| Raman | ~400 - 550 | ν(C-Li) |

Note: These are approximate ranges. The exact peak positions are highly dependent on the specific alkyllithium and its aggregation state.

UV-Visible Spectroscopy

Alkyllithium compounds in hydrocarbon solvents are generally colorless or pale yellow and do not exhibit strong absorptions in the visible region.[1] They show absorption bands in the ultraviolet (UV) region, which are associated with electronic transitions within the C-Li bond and the aggregate structure. The position and intensity of these absorptions can be influenced by the degree of aggregation.

Table 5: Representative UV-Vis Data for Alkyllithiums in Hydrocarbon Solvents

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~250 - 300 | Variable | Electronic transitions in (RLi)n aggregates |

Experimental Protocols

The spectroscopic analysis of this compound requires stringent anaerobic and anhydrous conditions due to its pyrophoric and moisture-sensitive nature.

General Handling and Sample Preparation

-

Inert Atmosphere: All manipulations of this compound solutions must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

-

Dry Glassware and Solvents: All glassware must be rigorously dried in an oven and cooled under vacuum or an inert atmosphere. Hexane used for dilutions must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

-

Syringe Techniques: Use well-purged, dry syringes and needles for transferring solutions.

NMR Sample Preparation

-

Tube Preparation: A 5 mm NMR tube is oven-dried and fitted with a septum or a J. Young's valve.

-

Solvent and Analyte Addition: Under a positive pressure of inert gas, the deuterated solvent (e.g., cyclohexane-d₁₂, benzene-d₆) is added to the NMR tube via syringe. A known volume of the this compound solution in hexane is then added.

-

Sealing and Storage: The tube is sealed under the inert atmosphere and, if necessary, stored at low temperature to prevent degradation. For low-temperature experiments, the sample is cooled inside the NMR spectrometer.

UV-Vis Sample Preparation

-

Cuvette Preparation: A quartz cuvette with a septum-sealed side arm is thoroughly dried.

-

Solvent and Analyte Addition: The cuvette is flushed with an inert gas. Anhydrous hexane is added via syringe, followed by a small, accurately measured volume of the this compound solution to achieve the desired concentration.

-

Measurement: The spectrum is recorded immediately, using pure hexane as a reference.

IR/Raman Sample Preparation

-

Cell Preparation: A liquid-tight, demountable cell with IR-transparent windows (e.g., KBr, NaCl for mid-IR; polyethylene for far-IR) or a sealed Raman cuvette is used. The cell must be assembled and maintained under an inert atmosphere.

-

Sample Loading: The this compound solution is transferred into the sealed cell via syringe.

-

Measurement: The spectrum is recorded, and a background spectrum of the hexane solvent should be subtracted.

Signaling Pathways and Experimental Workflows

The relationship between the aggregation state of this compound and its spectroscopic properties can be visualized as a dynamic equilibrium. Different aggregates will have distinct spectroscopic signatures.

References

Quantum Chemical Calculations of n-Hexyllithium Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexyllithium (n-HxLi) is a versatile organolithium reagent widely employed in organic synthesis as a strong base and a nucleophilic alkylating agent.[1] Its reactivity is of significant interest in various chemical transformations, including deprotonation, metal-halogen exchange, and anionic polymerization.[2][3] Understanding the intricate details of n-HxLi's reactivity at a molecular level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the reactivity of this compound, complemented by relevant experimental protocols and data.

The reactivity of organolithium compounds is profoundly influenced by their aggregation state in solution.[4] this compound, similar to other alkyllithiums, exists as aggregates (e.g., hexamers, tetramers, and dimers) in hydrocarbon solvents, with the degree of aggregation depending on the solvent, concentration, and temperature.[4] It is generally accepted that lower aggregation states exhibit higher reactivity.[5] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to investigate the structures and energies of these aggregates and to model their reaction pathways with various electrophiles.[6]

Data Presentation: Calculated Aggregation and Reaction Energies

Quantum chemical calculations provide valuable quantitative data on the thermodynamics and kinetics of chemical reactions. The tables below summarize representative calculated energies for the aggregation of alkyllithiums and for a model reaction of an alkyllithium with an electrophile. These values are illustrative and depend on the specific computational method and basis set employed.

Table 1: Calculated Aggregation Energies of Alkyllithiums

| Aggregation Process | ΔE (kcal/mol) | Level of Theory | Reference Compound |

| 4 RLi (monomer) → (RLi)₄ (tetramer) | -108.6 to -124.4 | B3LYP/6-311+G(2d,p) | t-Butyllithium, Methyllithium |

| 6 RLi (monomer) → (RLi)₆ (hexamer) | -150 to -180 | DFT Calculations | General Alkyllithiums |

Note: The aggregation energies are highly favorable, indicating that alkyllithiums exist predominantly as aggregates in the gas phase and non-polar solvents.[6]

Table 2: Calculated Reaction Profile for the Addition of Methyllithium to Formaldehyde (Model Reaction)

| Reaction Step | Species | Relative Energy (kcal/mol) | Level of Theory |

| 1 | CH₃Li + CH₂O (reactants) | 0.0 | B3LYP/6-31G(d) |

| 2 | Transition State | +5.7 | B3LYP/6-31G(d) |

| 3 | CH₃CH₂OLi (product) | -45.2 | B3LYP/6-31G(d) |

Note: This model reaction illustrates the typical energy profile for the nucleophilic addition of an organolithium reagent to a carbonyl compound, showing a relatively low activation barrier and a highly exothermic reaction.

Experimental Protocols

Detailed and precise experimental procedures are paramount for the safe and effective use of this compound. The following protocols are generalized from established methods for handling and using organolithium reagents.[7][8]

Protocol 1: General Procedure for the Lithiation of an Aromatic Compound

Objective: To deprotonate an aromatic C-H bond using this compound to form an aryllithium species.

Materials:

-

Aromatic substrate

-

This compound solution in hexanes (concentration predetermined by titration)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Quenching agent (e.g., electrophile, or saturated aqueous NH₄Cl)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation: All glassware must be oven-dried and cooled under a stream of inert gas. The reaction is performed under a positive pressure of nitrogen or argon.

-

Reaction Setup: The aromatic substrate is dissolved in anhydrous THF or diethyl ether in a Schlenk flask equipped with a magnetic stir bar.

-

Cooling: The solution is cooled to the desired temperature, typically between -78 °C (dry ice/acetone bath) and 0 °C (ice/water bath), depending on the substrate's acidity and the desired selectivity.

-

Addition of this compound: A pre-calculated volume of this compound solution is drawn into a syringe and added dropwise to the stirred solution of the substrate. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots of the reaction mixture.

-

Quenching: Upon completion, the reaction is quenched by the slow addition of the desired electrophile at the reaction temperature. Alternatively, for work-up, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up: The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Anionic Polymerization of Styrene Initiated by this compound

Objective: To synthesize polystyrene with a controlled molecular weight and narrow molecular weight distribution using this compound as an initiator.[9][10]

Materials:

-

Styrene (freshly distilled)

-

This compound solution in hexanes

-

Anhydrous cyclohexane or other hydrocarbon solvent

-

Methanol (for termination)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Solvent and Monomer Purification: Cyclohexane and styrene must be rigorously purified to remove any protic impurities. This is typically achieved by distillation over a suitable drying agent (e.g., CaH₂ for cyclohexane, and vacuum distillation for styrene).[9]

-

Reaction Setup: A Schlenk flask is charged with anhydrous cyclohexane under an inert atmosphere.

-

Initiator Addition: The desired amount of this compound is added to the cyclohexane via syringe. The amount of initiator will determine the final molecular weight of the polymer.

-

Monomer Addition: Purified styrene is then added to the initiator solution. The reaction is typically exothermic, and the temperature should be monitored. The polymerization proceeds rapidly.

-

Living Polymerization: The resulting orange-red solution contains the "living" polystyryllithium chains. At this stage, a second monomer could be added to form a block copolymer.

-

Termination: The polymerization is terminated by the addition of a protic agent, such as methanol. This will protonate the carbanionic chain ends, resulting in the precipitation of polystyrene.

-

Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

-

Characterization: The molecular weight and polydispersity index (PDI) of the resulting polystyrene can be determined by techniques such as gel permeation chromatography (GPC).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for understanding the reactivity of this compound.

Caption: Generalized reaction mechanism of this compound with a carbonyl electrophile.

Caption: A typical workflow for the computational study of an this compound reaction mechanism.

References

- 1. Hexyllithium - Wikipedia [en.wikipedia.org]

- 2. vapourtec.com [vapourtec.com]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - Insight into the Bonding and Aggregation of Alkyllithiums by Experimental Charge Density Studies and Energy Decomposition Analyses - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pslc.ws [pslc.ws]

n-Hexyllithium: A Technical Guide for Researchers

CAS Number: 21369-64-2[1][2][3][4] Molecular Formula: C6H13Li[1][2][3][4]

This guide provides an in-depth overview of n-Hexyllithium, a pivotal organolithium reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental protocols, and workflow visualizations to support laboratory applications.

Core Properties and Specifications

This compound is a strong, non-pyrophoric base and a lithiation reagent.[5] It is typically supplied as a colorless to pale yellow or yellow-brown solution in hexane.[2][6] A key advantage over the more common n-butyllithium is that its deprotonation reactions yield liquid n-hexane as a byproduct, which is less volatile and has a higher flash point than the gaseous butane produced by n-butyllithium.[5]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Citations |

| Molecular Weight | 92.11 g/mol | [1][2][6] |

| Appearance | Colorless to yellow-brown solution in hexane | [2][3][6] |

| Density | ~0.708 - 0.766 g/mL at 25 °C | [1][6] |

| Boiling Point (of Hexane solution) | ~69 °C | [6] |

| Flash Point (of Hexane solution) | -8.9 °C (16 °F) | [6] |

| Common Commercial Concentration | 2.3 - 2.5 M (33 wt.%) in hexane | [3][4] |

| Solubility | Soluble in hydrocarbons, ether, and THF | [2] |

| Stability | Stable, but highly flammable. Reacts violently with water. May spontaneously ignite in air. | [6] |

Experimental Protocol: Metal-Halogen Exchange and Electrophilic Quench

This protocol details a representative procedure for a lithium-halogen exchange reaction using this compound, followed by quenching with an electrophile. This type of reaction is fundamental for creating new carbon-carbon bonds. The procedure is adapted from established methods for similar organolithium reagents.

Objective: To perform a lithium-halogen exchange on an aryl bromide substrate followed by reaction with an electrophile (e.g., benzaldehyde).

Materials:

-

Aryl Bromide (e.g., 1-bromo-4-methoxybenzene)

-

This compound (2.5 M solution in hexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Dry ice/acetone bath

Equipment:

-

Schlenk line or glovebox

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

-

Reaction Initiation: Dissolve the aryl bromide (1 equivalent) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of this compound: While maintaining the temperature at -78 °C, slowly add this compound solution (1.1 equivalents) dropwise via syringe. The reaction is typically fast. Stir the resulting mixture for 30-60 minutes at this temperature.

-

Electrophilic Quench: Slowly add the electrophile (e.g., benzaldehyde, 1.2 equivalents) to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the described metal-halogen exchange and electrophilic quench protocol.

Caption: A flowchart of the metal-halogen exchange protocol.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. CN103435634A - Preparation method of n-hexyl lithium - Google Patents [patents.google.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. Hexyllithium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. enhs.uark.edu [enhs.uark.edu]

Thermochemistry of n-Hexyllithium Decomposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of n-Hexyllithium. Due to the limited availability of direct experimental data for this compound, this document leverages established principles of organolithium chemistry and analogous data from its close structural relative, n-Butyllithium, to present a thorough analysis. The guide covers the fundamental decomposition pathway, kinetic parameters, and detailed experimental protocols for characterization.

Executive Summary

This compound, a non-pyrophoric organolithium reagent, is a strong base utilized in organic synthesis. Its thermal stability is a critical parameter for safe handling, storage, and reaction control. The primary decomposition route is β-hydride elimination, an intramolecular process yielding 1-hexene and lithium hydride. This guide provides an in-depth analysis of the thermochemical properties of this decomposition, including estimated kinetic parameters and detailed methodologies for their experimental determination.

Decomposition Pathway

The thermal decomposition of this compound proceeds via a unimolecular, first-order elimination reaction known as β-hydride elimination. In this process, a hydrogen atom from the carbon atom beta to the lithium atom is transferred to the lithium-bearing carbon, leading to the formation of an alkene and lithium hydride.

Reaction:

C₆H₁₃Li → C₆H₁₂ + LiH (this compound → 1-Hexene + Lithium Hydride)

This decomposition is an irreversible process that can be accelerated by elevated temperatures. The formation of solid lithium hydride is often observed as a fine white precipitate in aged solutions of alkyllithiums.

Caption: Decomposition pathway of this compound via β-hydride elimination.

Quantitative Thermochemical Data

Direct experimental thermochemical data for the decomposition of this compound is not extensively available in the public domain. However, a close approximation can be made using data from the thermal decomposition of n-Butyllithium, a well-studied analogue.

| Parameter | Value (n-Butyllithium Analogue) | Value (this compound) | Method of Determination |

| Activation Energy (Ea) | ~21 kcal/mol (~88 kJ/mol)[1] | Estimated to be similar to n-BuLi | Thermogravimetric Analysis (TGA) / Reaction Calorimetry |

| Enthalpy of Reaction (with Ethanol) | Not available | -297.6 kJ/mol[2] | Continuous Flow Calorimetry |

| Decomposition Rate at 20°C | Not available | <0.002 wt. % per day (for 33% solution in hexane) | Product Data Sheet |

Note: The activation energy for this compound decomposition is expected to be in a similar range to that of n-Butyllithium due to the similarity in their chemical structure and decomposition mechanism.

Experimental Protocols

This section outlines the detailed experimental methodologies for the thermochemical characterization of this compound decomposition.

Differential Scanning Calorimetry (DSC) for Enthalpy of Decomposition

Objective: To determine the enthalpy of decomposition (ΔHd) of this compound.

Methodology:

-

Sample Preparation: Under an inert atmosphere (e.g., argon-filled glovebox), a small, precisely weighed sample of this compound solution (typically 5-10 mg) is hermetically sealed in a high-pressure stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: A Differential Scanning Calorimeter is calibrated using standard materials (e.g., indium).

-

Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range expected to encompass the decomposition (e.g., 25 °C to 250 °C).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The exothermic peak corresponding to the decomposition is integrated to determine the total heat evolved. The enthalpy of decomposition is calculated by dividing the total heat by the molar amount of this compound in the sample.

Caption: Experimental workflow for DSC analysis of this compound decomposition.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition of this compound.

Methodology:

-

Sample Preparation: A small, known mass of this compound solution is placed in a TGA crucible under an inert atmosphere.

-

Instrument Setup: A Thermogravimetric Analyzer is purged with an inert gas (e.g., nitrogen or argon).

-

Thermal Program: The sample is heated at multiple, constant heating rates (e.g., 2, 5, 10, and 20 °C/min) over the decomposition temperature range.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting data is analyzed using model-free isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to calculate the activation energy as a function of conversion.

Caption: Workflow for determining decomposition kinetics using TGA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Objective: To identify and quantify the volatile decomposition product (1-hexene).

Methodology:

-

Decomposition: A known concentration of this compound in a suitable solvent (e.g., hexane) is heated at a specific temperature for a set period in a sealed vial under an inert atmosphere.

-

Sample Preparation: The headspace of the vial or a quenched aliquot of the solution is sampled. For liquid injection, the reaction is first quenched (e.g., with a proton source) to consume any remaining this compound.

-

GC-MS Analysis: The sample is injected into a gas chromatograph coupled to a mass spectrometer. The components are separated on a suitable capillary column and identified by their mass spectra.

-

Quantification: The amount of 1-hexene is quantified using a calibration curve generated from standards of known concentration.

Caption: Procedure for the analysis of decomposition products by GC-MS.

Safety Considerations

This compound and its decomposition products are hazardous. All manipulations should be performed by trained personnel in a well-ventilated fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, must be worn.

Conclusion

The thermal decomposition of this compound is a critical aspect of its chemistry, impacting its storage, handling, and use in synthesis. While direct thermochemical data is limited, a robust understanding can be built upon the established β-hydride elimination mechanism and analogous data from n-Butyllithium. The experimental protocols detailed in this guide provide a framework for the comprehensive thermochemical characterization of this compound decomposition, enabling safer and more controlled applications in research and development.

References

The Dawn of a New Reagent: A Technical Guide to the Discovery and Initial Applications of Organolithiums

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The advent of organolithium reagents marked a pivotal moment in synthetic organic chemistry, providing a new class of highly reactive and versatile tools that have become indispensable in both academic research and industrial applications, including pharmaceutical development. This technical guide delves into the seminal discovery of these reagents and explores their initial applications, offering a detailed look at the foundational experiments and the brilliant minds behind them.

The Genesis of Organolithium Chemistry: A New Class of Organometallics

The story of organolithium reagents begins in the early 20th century, a period of burgeoning exploration in the field of organometallic chemistry. Building upon the legacy of Grignard reagents, chemists sought to expand the arsenal of available organometallics.

Wilhelm Schlenk: The Pioneer of Organoalkali Metal Chemistry

In 1917, the German chemist Wilhelm Schlenk, along with Johanna Holtz, achieved the first synthesis of organolithium compounds.[1][2][3] This breakthrough was not only a testament to their synthetic ingenuity but also to their development of techniques for handling highly air- and moisture-sensitive compounds, now famously known as "Schlenk techniques."[1][4]

Schlenk's initial approach involved the transmetalation of organomercury compounds with elemental lithium.[1][4] He successfully prepared methyllithium (CH₃Li), ethyllithium (C₂H₅Li), and phenyllithium (C₆H₅Li).[1][4] The high reactivity of these compounds was immediately apparent, with Schlenk noting that methyllithium "ignites in air and burns with a luminous red flame and a golden-colored shower of sparks."[1]

The initial development of organolithium chemistry was hampered by the limited availability of lithium metal and the inherent instability of the products.[1] Schlenk's work, however, laid the crucial groundwork for future advancements.

The Torchbearers: Ziegler, Gilman, and Wittig

Following Schlenk's pioneering work, the 1930s saw a surge of interest in organolithium chemistry, led by three key figures who would significantly shape the field:

-

Karl Ziegler: In 1929, Ziegler observed that alkyllithium compounds exhibited different reactivity towards organic halides compared to their heavier alkali metal counterparts, paving the way for their direct synthesis from organic halides and lithium metal.[1] This method, analogous to the preparation of Grignard reagents, proved to be far more practical and efficient than Schlenk's original organomercury route. Ziegler's later work in the 1950s would famously lead to the development of Ziegler-Natta catalysts for olefin polymerization, a discovery for which he was awarded the Nobel Prize in Chemistry in 1963.[5][6][7] His early investigations into the addition of organolithiums to double bonds were a critical precursor to this achievement.[1][5]

-

Henry Gilman: An American chemist at Iowa State University, Henry Gilman made extensive contributions to the understanding and application of organolithium reagents. He was a pioneer in the development of the metal-halogen exchange reaction, a powerful method for the preparation of a wide variety of organolithium compounds.[1] His work also included the development of Gilman reagents (lithium diorganocuprates), which are prepared from organolithium precursors and exhibit unique reactivity.[8][9][10]

-

Georg Wittig: A contemporary of Ziegler and Gilman, German chemist Georg Wittig also independently explored the metal-halogen exchange reaction.[1][11] His most celebrated contribution, however, is the Wittig reaction, which utilizes phosphorus ylides generated in situ using strong bases like organolithiums to convert aldehydes and ketones into alkenes.[11] This reaction, for which he shared the 1979 Nobel Prize in Chemistry, remains a cornerstone of modern organic synthesis.

Foundational Synthetic Methodologies

The early methods for preparing organolithium reagents, though challenging, established the principles that are still in use today.

Schlenk's Transmetalation from Organomercury Compounds

Schlenk's original synthesis relied on the reaction of an organomercury compound with two equivalents of lithium metal in an inert solvent.

General Reaction: R₂Hg + 2 Li → 2 RLi + Hg

Of the initial compounds synthesized, ethyllithium was found to be soluble in petroleum ether, allowing for its separation from the insoluble byproducts, mercury and excess lithium.[1] Methyllithium and phenyllithium, being insoluble in alkanes, presented a greater challenge for purification. To overcome this, Schlenk developed a metal-metal exchange reaction, using his purified ethyllithium to synthesize the other organolithium reagents.[1]

Metal-Metal Exchange: 2 C₂H₅Li + R₂Hg → 2 RLi + (C₂H₅)₂Hg

Direct Synthesis from Organic Halides

The method developed from Ziegler's observations, and further refined by Gilman and others, involves the direct reaction of an organic halide with two equivalents of lithium metal. This quickly became the preferred method due to its convenience and the avoidance of highly toxic organomercury compounds.

General Reaction: R-X + 2 Li → R-Li + LiX (where X = Cl, Br, I)

This reaction is typically carried out in an inert solvent such as diethyl ether or a hydrocarbon.

Initial Applications: A New Realm of Reactivity

The highly polarized carbon-lithium bond imbues organolithium reagents with exceptional nucleophilicity and basicity, properties that were quickly harnessed in a variety of organic transformations.

Organolithiums as Potent Nucleophiles

One of the earliest and most significant applications of organolithium reagents was their use as powerful carbon nucleophiles. They readily add to the electrophilic carbon of carbonyl compounds, a reaction that forms the basis for the construction of complex carbon skeletons.

-

Addition to Aldehydes and Ketones: Organolithiums add to aldehydes and ketones to form, after an acidic workup, secondary and tertiary alcohols, respectively.[9][12] This reaction is analogous to the Grignard reaction but often proceeds with higher reactivity.

-

Reaction with Carbon Dioxide: The reaction of organolithium reagents with carbon dioxide, followed by an acidic workup, provides a convenient route to carboxylic acids.

The Super-Bases of Organic Chemistry

The carbanionic character of organolithium reagents makes them exceptionally strong bases, capable of deprotonating a wide range of weakly acidic C-H bonds.

-

Metalation Reactions: Schlenk first observed the direct hydrogen-lithium exchange in the reaction of fluorene with ethyllithium.[1] This ability to deprotonate hydrocarbons, known as metalation, opened up new avenues for the functionalization of organic molecules.

-

Metal-Halogen Exchange: Discovered independently by Gilman and Wittig, the metal-halogen exchange reaction is a rapid and efficient method for preparing new organolithium reagents from more readily available ones, such as n-butyllithium.[1][13][14] This equilibrium reaction is driven by the formation of a more stable organolithium species.

Initiators of a Revolution: Polymerization

Karl Ziegler's investigation into the reaction of organolithium compounds with alkenes laid the foundation for a technological revolution. He observed that organolithiums could add across carbon-carbon double bonds, a process termed "carbolithiation."[1] When this process occurs repeatedly with monomers like ethylene, it leads to polymerization.[1][5][15][16] This discovery was a critical step towards the development of controlled polymerization techniques that have had a profound impact on the materials industry.

Quantitative Data from Early Studies

While the early literature often lacked the detailed quantitative data common in modern publications, some key information can be extracted.

Table 1: Physical Properties of Initially Synthesized Organolithium Reagents

| Compound | Formula | Solvent for Synthesis | Solubility in Alkanes |

| Methyllithium | CH₃Li | - | Insoluble |

| Ethyllithium | C₂H₅Li | Petroleum Ether | Soluble |

| Phenyllithium | C₆H₅Li | - | Insoluble |

Data compiled from descriptions in[1].

Table 2: Yields of Early Organolithium Reactions

| Reaction | Organolithium Reagent | Substrate | Product | Yield (%) | Reference |

| Synthesis of Phenyllithium | Lithium metal | Chlorobenzene | Phenyllithium | 82-87.5 | [17] |

| Addition to Ketone | Triphenylsilyllithium | Benzophenone | α-(Triphenylsilyl)benzhydrol | - | [18] |

| Vinyllithium Synthesis | Lithium metal | Tetravinyllead | Vinyllithium | 90 | [19] |

Experimental Protocols from the Foundational Era

The following protocols are based on descriptions from the early literature and aim to capture the essence of these pioneering experiments. Modern safety precautions should be strictly adhered to when considering any replication.

Protocol for the Synthesis of Ethyllithium via Schlenk's Method

Objective: To synthesize ethyllithium from diethylmercury and lithium metal.

Materials:

-

Diethylmercury ((C₂H₅)₂Hg)

-

Lithium metal, cut into small pieces

-

Anhydrous petroleum ether

-

Schlenk apparatus (reaction flask, dropping funnel, condenser, inert gas inlet)

Procedure:

-

The Schlenk apparatus is thoroughly dried and flushed with a stream of dry, inert gas (e.g., nitrogen or argon).

-

Lithium metal is placed in the reaction flask containing anhydrous petroleum ether.

-

A solution of diethylmercury in anhydrous petroleum ether is placed in the dropping funnel.

-

The diethylmercury solution is added dropwise to the stirred suspension of lithium metal.

-

The reaction is allowed to proceed, and the formation of a precipitate of mercury and unreacted lithium is observed.

-

Upon completion of the reaction, the solution of ethyllithium is carefully separated from the solid byproducts via filtration under an inert atmosphere.

-

The solvent can be removed under reduced pressure to yield crystalline ethyllithium.

This protocol is a generalized representation based on the descriptions provided in[1].

Protocol for the Synthesis of Phenyllithium via Direct Reaction

Objective: To synthesize phenyllithium from chlorobenzene and lithium metal.

Materials:

-

Chlorobenzene (C₆H₅Cl)

-

Lithium metal, as a dispersion

-

Anhydrous diethyl ether

-

Anhydrous benzene

-

Schlenk apparatus

Procedure:

-

A dispersion of lithium metal in a mixture of benzene and diethyl ether is prepared in the reaction flask under an inert atmosphere.

-

A solution of chlorobenzene in diethyl ether is added gradually to the stirred lithium dispersion.

-

The reaction is maintained at a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The resulting solution of the phenyllithium-ether complex is then filtered to remove the precipitated lithium chloride.

This protocol is based on the procedures described in[17].

Visualizing the Core Concepts

Timeline of Discovery and Key Developments

Caption: A timeline highlighting the key milestones in the discovery and early development of organolithium reagents.

General Workflow for the Synthesis and Application of an Organolithium Reagent

Caption: A generalized workflow illustrating the synthesis of an organolithium reagent and its subsequent use in a nucleophilic addition to a carbonyl compound.

The Dual Reactivity of Organolithium Reagents

Caption: A diagram illustrating the dual role of organolithium reagents as powerful nucleophiles and strong bases.

Conclusion

The discovery of organolithium reagents by Wilhelm Schlenk and their subsequent development by Karl Ziegler, Henry Gilman, and Georg Wittig fundamentally transformed the landscape of organic synthesis. Their initial applications as potent nucleophiles and strong bases, and as initiators for polymerization, demonstrated their immense potential. The foundational work of these pioneers not only provided chemists with a powerful new set of tools but also laid the groundwork for the vast and diverse field of organolithium chemistry that continues to flourish today, driving innovation in medicine, materials science, and beyond. This guide serves as a tribute to their groundbreaking discoveries and a resource for understanding the origins of these remarkable reagents.

References

- 1. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. The ethylene polymerization with Ziegler catalysts: fifty years after the discovery. | Semantic Scholar [semanticscholar.org]

- 7. nobelprize.org [nobelprize.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. nobelprize.org [nobelprize.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 15. The ethylene polymerization with Ziegler catalysts: fifty years after the discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US3446860A - Method of making phenyllithium - Google Patents [patents.google.com]

- 18. datapdf.com [datapdf.com]

- 19. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Reaction Mechanisms of n-Hexyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexyllithium (HxLi), a member of the alkyllithium family, is a powerful organometallic reagent widely employed in organic synthesis as a strong base and a nucleophilic source of the hexyl anion. Its reactivity, selectivity, and aggregation state are intricately linked and highly dependent on the reaction conditions, particularly the solvent. Due to the transient and highly reactive nature of the species involved, experimental elucidation of the precise mechanisms of this compound reactions can be challenging. Consequently, theoretical and computational studies have become indispensable tools for gaining a deeper understanding of the underlying principles governing its chemical behavior. This technical guide provides an in-depth exploration of the theoretical studies on this compound reaction mechanisms, leveraging computational data to illuminate its aggregation behavior and its interactions with various electrophiles. As n-butyllithium (n-BuLi) is chemically very similar to and more extensively studied than this compound, theoretical data for n-BuLi is often used as a reliable proxy.[1]

Core Concepts: Aggregation and Solvation

Organolithium reagents, including this compound, do not typically exist as discrete monomers in solution. Instead, they form aggregates, which are clusters of (RLi)n units. The degree of aggregation (n) is highly influenced by the solvent. In non-polar hydrocarbon solvents like hexane, n-alkyllithiums predominantly form hexamers.[2] In coordinating ethereal solvents such as tetrahydrofuran (THF), these aggregates are broken down into smaller, more reactive species, typically tetramers and dimers.[2][3]

The interplay between aggregation and solvation is a critical factor in determining the reactivity of this compound. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the energetic landscape of these aggregation-deaggregation equilibria.

Computational Methodology for Aggregation Studies

A common computational approach to studying the aggregation of alkyllithiums involves DFT calculations. The B3LYP functional combined with a basis set such as 6-31G(d) has been shown to provide reliable results for the geometries and energies of organolithium aggregates.[4][5] Solvation effects are often modeled using continuum models (like the polarizable continuum model, PCM) or by including explicit solvent molecules in the calculation.[4]

Experimental Protocol: General Handling of this compound for Experimental Verification